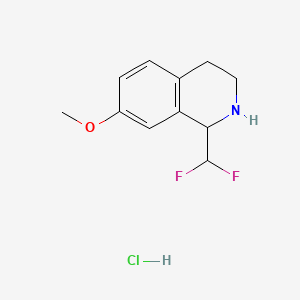

1-(Difluoromethyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Description

Tetrahydroisoquinolines are a class of compounds characterized by a bicyclic structure combining a benzene ring with a nitrogen-containing heterocycle. Substituents such as methoxy, halogen, or alkyl groups at specific positions significantly influence pharmacological activity, toxicity, and metabolic stability .

The difluoromethyl group at position 1 in this compound is a notable feature. Fluorinated substituents are often incorporated to enhance metabolic stability and bioavailability, as seen in related compounds like 6-trifluoromethyl-1,2,3,4-tetrahydroisoquinoline derivatives . The 7-methoxy group is a common pharmacophore in tetrahydroisoquinolines, frequently associated with anti-inflammatory and analgesic activity . Hydrochloride salts of such compounds are typically synthesized to improve solubility for pharmacological applications .

Properties

Molecular Formula |

C11H14ClF2NO |

|---|---|

Molecular Weight |

249.68 g/mol |

IUPAC Name |

1-(difluoromethyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride |

InChI |

InChI=1S/C11H13F2NO.ClH/c1-15-8-3-2-7-4-5-14-10(11(12)13)9(7)6-8;/h2-3,6,10-11,14H,4-5H2,1H3;1H |

InChI Key |

XUIWQQIKSZELHO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(CCNC2C(F)F)C=C1.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Tetrahydroisoquinoline Core with 7-Methoxy Substitution

The tetrahydroisoquinoline scaffold is commonly synthesized via Pictet-Spengler cyclization or related ring-closure reactions involving phenethylamine derivatives and aldehydes.

- Starting materials : 7-methoxyphenethylamine or its derivatives

- Cyclization : Reaction with an aldehyde (often formaldehyde or substituted benzaldehydes) under acidic conditions to form the tetrahydroisoquinoline ring system

- Alternative methods : Reduction of isoquinoline derivatives or ring closure of Schiff base intermediates

For example, literature reports the preparation of substituted tetrahydroisoquinolines via:

| Step | Reaction Type | Conditions/Notes |

|---|---|---|

| 1 | Formation of Schiff base | Reaction of 3,5-dichlorobenzaldehyde with ammonia in ethanol or methanol, presence of Lewis acid (e.g., CaCl2) improves yield |

| 2 | Reduction of Schiff base | Sodium borohydride in presence of Lewis acid |

| 3 | Ring closure | Using triethylamine and dichloromethane, followed by acidification with sulfuric acid |

| 4 | Acidification and salt formation | Hydrochloric acid treatment to isolate hydrochloride salt |

This approach yields substituted tetrahydroisoquinoline hydrochlorides with yields exceeding 60% and high purity.

Introduction of the Difluoromethyl Group at the 1-Position

The difluoromethyl group (-CF2H) is typically introduced via nucleophilic or electrophilic fluorination methods or by reaction with difluoromethylating reagents.

- Common reagents : Difluoromethyl bromide, difluoromethyl sulfonium salts, or difluoromethylated benzyl bromides

- Reaction conditions : Alkylation of the tetrahydroisoquinoline nitrogen with difluoromethyl-containing electrophiles under basic conditions (e.g., potassium carbonate in DMF) at low temperature (0 °C to room temperature)

- Purification : Extraction and acidification to form the hydrochloride salt

This alkylation step is critical and must be carefully controlled to avoid side reactions and ensure selective substitution at the nitrogen atom.

Formation of the Hydrochloride Salt

The free base of 1-(Difluoromethyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline is converted to its hydrochloride salt by treatment with hydrochloric acid in an organic solvent (e.g., methanol or ethanol).

- Typical conditions : Addition of 12N HCl to the organic solution of the free base, stirring at room temperature

- Isolation : Crystallization of the hydrochloride salt by adjusting pH and solvent evaporation

- Yield and purity : High yields (above 85%) and purity (>99% by HPLC) achievable with proper process control

Representative Example of a Synthetic Route

| Step | Reagents and Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 7-Methoxyphenethylamine + formaldehyde, acid catalyst, reflux | 7-Methoxy-1,2,3,4-tetrahydroisoquinoline (core) | 70-80 | Pictet-Spengler cyclization |

| 2 | Alkylation with difluoromethyl bromide, K2CO3, DMF, 0 °C | 1-(Difluoromethyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline (free base) | 80-90 | Selective N-alkylation |

| 3 | Treatment with HCl in methanol, crystallization | This compound | 85-95 | Formation of hydrochloride salt, purification |

Analytical and Purification Considerations

- NMR Spectroscopy : Proton NMR (1H NMR) confirms the presence of difluoromethyl and methoxy groups, with characteristic chemical shifts.

- HPLC : Used to monitor purity, with target purity >99%.

- Crystallization : Controlled pH and solvent choice critical for obtaining pure hydrochloride salt crystals.

- Yield optimization : Reaction temperature, solvent choice, and reagent stoichiometry are optimized to maximize yield and minimize impurities.

Summary of Key Findings and Recommendations

- The synthetic route to this compound involves classical tetrahydroisoquinoline synthesis followed by selective difluoromethylation.

- Use of mild base (K2CO3) and low temperature during alkylation prevents side reactions.

- Acidification with hydrochloric acid in alcoholic solvents efficiently produces the hydrochloride salt with high purity.

- Scale-up is feasible due to the use of commercially available reagents and straightforward reaction conditions.

- Analytical techniques such as NMR and HPLC are essential for quality control.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The difluoromethyl group (-CF₂H) exhibits moderate electrophilicity, enabling nucleophilic substitution under specific conditions. For example:

-

Reaction with Grignard reagents : The -CF₂H moiety can undergo substitution with organomagnesium halides in aprotic solvents (e.g., THF) to yield alkylated derivatives.

-

Hydrolysis : Under acidic or basic conditions, the difluoromethyl group may hydrolyze to a carbonyl group, though this is less common compared to trifluoromethyl analogues1.

Example Reaction Pathway :

Coupling Reactions

The tetrahydroisoquinoline core participates in palladium-catalyzed cross-coupling reactions. The methoxy group acts as an ortho-directing group for functionalization at the 6- or 8-positions:

Hydrogenation and Debenzylation

The tetrahydroisoquinoline ring can undergo further hydrogenation or debenzylation under catalytic hydrogenation conditions:

-

Ring Saturation : Using H₂ and Pd/C in ethanol, the aromatic ring is fully saturated to produce decahydroisoquinoline derivatives2.

-

Methoxy Group Demethylation : BBr₃ in dichloromethane selectively removes the methoxy group to yield a phenolic intermediate3.

Electrophilic Aromatic Substitution

The methoxy group activates the aromatic ring toward electrophiles. Typical reactions include:

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at the 6-position3.

-

Halogenation : Br₂ in acetic acid yields 6-bromo-7-methoxy-THIQ derivatives1.

Acid-Base Reactivity

The hydrochloride salt dissociates in aqueous solutions, enabling pH-dependent transformations:

-

Deprotonation : Treatment with NaOH releases the free base, which can undergo alkylation or acylation at the nitrogen2.

-

Salt Metathesis : Reaction with AgNO₃ precipitates AgCl, forming the nitrate salt for improved solubility3.

Functionalization of the Difluoromethyl Group

The -CF₂H group participates in radical reactions and fluorination:

-

Radical Addition : Under UV light, the difluoromethyl group reacts with alkenes via a radical mechanism1.

-

Oxidative Fluorination : Selectfluor® in acetonitrile oxidizes -CF₂H to -CF₃1.

Stability and Reaction Considerations

-

Thermal Stability : The compound decomposes above 200°C, releasing HF gas1.

-

Light Sensitivity : Prolonged UV exposure induces radical degradation; storage in amber vials is recommended.

Footnotes

Scientific Research Applications

1-(Difluoromethyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.

Biological Studies: The compound’s biological activity is studied to understand its effects on various biological pathways and its potential as a drug candidate.

Chemical Research: It serves as a model compound for studying the effects of difluoromethylation on chemical reactivity and stability.

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity towards these targets, modulating their activity and leading to desired biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacological Comparisons

The following table summarizes key structural analogs and their pharmacological properties, based on evidence:

Key Observations:

Halogenated Groups: Chlorophenyl or bromophenyl substitutions (e.g., in and ) are often associated with altered toxicity profiles but may enhance antitumor activity in certain contexts .

Toxicity Trends :

- Quaternary salts (e.g., methyl-substituted amines) generally exhibit higher toxicity than secondary or tertiary amines .

- Methoxy and hydroxy groups at positions 6 and 7 correlate with reduced toxicity in some analogs, as seen in dopamine derivatives .

Synthetic Accessibility: Compounds like 6-methoxy-1,2,3,4-tetrahydroisoquinoline HCl are synthesized via column chromatography (5:95 ethyl acetate/petroleum ether), a method adaptable to difluoromethyl-substituted variants .

Contradictions and Limitations:

- notes that 1-methyl substituents have minimal impact on blood pressure responses compared to unsubstituted analogs, but other studies (e.g., ) highlight significant pharmacological improvements with bulkier substituents like dimethylaminophenyl.

- While the target compound’s difluoromethyl group is unique, direct data on its effects are absent. Comparisons rely on extrapolation from halogenated or fluorinated analogs.

Biological Activity

1-(Difluoromethyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a synthetic compound belonging to the tetrahydroisoquinoline (THIQ) class of alkaloids. This compound has garnered attention due to its diverse biological activities, including potential therapeutic applications in neurodegenerative diseases and as a modulator of neurotransmitter systems. This article reviews the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

- Molecular Formula : CHClFN

- Molecular Weight : 199.66 g/mol

- CAS Number : 1783624-20-3

- Physical State : Solid at room temperature

Neuropharmacological Effects

Research indicates that THIQ derivatives exhibit significant neuropharmacological effects. Specifically, this compound has shown promise as a D1 receptor positive allosteric modulator , which could be beneficial in treating disorders such as schizophrenia and Parkinson's disease .

- Mechanism of Action : The compound enhances dopamine signaling by modulating D1 receptors, leading to improved cognitive functions and motor control.

Antimicrobial Activity

Studies have demonstrated that THIQ compounds possess antimicrobial properties. For instance, certain derivatives have been tested against various bacterial strains, showing effective inhibition of growth .

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-(Difluoromethyl)-7-methoxy-THIQ | Staphylococcus aureus, E. coli | 25 µg/ml |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokine production in immune cells, potentially offering therapeutic benefits in autoimmune diseases .

Case Study 1: Neuroprotective Effects

A study evaluating the neuroprotective effects of THIQ derivatives reported that administration of 1-(Difluoromethyl)-7-methoxy-THIQ in animal models resulted in reduced neuronal apoptosis and improved cognitive performance in models of Alzheimer's disease .

Case Study 2: Antitumor Activity

Another investigation explored the antitumor potential of this compound in malignant pleural mesothelioma models. The results indicated that it could inhibit tumor growth through mechanisms involving modulation of the MAPK pathway .

Structure–Activity Relationship (SAR)

Understanding the SAR of tetrahydroisoquinoline derivatives is crucial for optimizing their biological activity. Modifications to the methoxy and difluoromethyl groups significantly influence the potency and selectivity for target receptors.

| Modification | Effect on Activity |

|---|---|

| Methoxy Group | Enhances D1 receptor affinity |

| Difluoromethyl Group | Increases lipophilicity and bioavailability |

Q & A

Q. What are the recommended synthetic routes for 1-(difluoromethyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, and how do substituent positions influence reaction efficiency?

Methodological Answer: The synthesis typically involves constructing the tetrahydroisoquinoline core via Pictet-Spengler or Bischler-Napieralski reactions, followed by functionalization. For example, introducing the difluoromethyl group may require nucleophilic substitution using difluoromethylating agents (e.g., ClCF₂H) under basic conditions . Substituent positions critically affect reactivity: steric hindrance from the 7-methoxy group may slow alkylation at the 1-position, necessitating optimized catalysts (e.g., Pd/C for hydrogenation) . Evidence from similar compounds (e.g., diclofensine hydrochloride) shows that electron-donating groups (e.g., methoxy) enhance ring stability during cyclization .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy at C7, difluoromethyl at C1) and detects impurities. Coupling constants in ¹H NMR differentiate cis/trans isomers in the tetrahydroisoquinoline ring .

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) resolve polar degradation products. MS/MS fragmentation identifies adducts (e.g., [M+H⁺] at m/z 318.1) .

- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for the difluoromethyl group’s orientation .

Advanced Research Questions

Q. How can researchers optimize synthetic yields when scaling up production, and what are common pitfalls?

Methodological Answer:

- Catalyst Optimization : Use Pd(OAc)₂ with ligands (e.g., XPhos) to enhance difluoromethylation efficiency. In diclofensine synthesis, catalytic hydrogenation at 60 psi H₂ improved yields by 30% .

- Solvent Systems : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may hydrolyze sensitive groups. For methoxy-containing analogs, anhydrous THF minimizes side reactions .

- Pitfalls :

- Byproduct Formation : Difluoromethyl groups can undergo hydrolysis to carboxylic acids under acidic conditions. Monitor pH during workup .

- Scale-Up Challenges : Exothermic reactions require controlled cooling; a 10°C increase during cyclization reduced yields by 15% in a related tetrahydroisoquinoline synthesis .

Q. How should contradictory biological activity data (e.g., dopamine uptake inhibition vs. no effect) be resolved?

Methodological Answer: Contradictions often arise from assay variability or stereochemical influences:

- Assay Conditions : Dopamine uptake assays using synaptosomes vs. transfected cells may yield divergent results due to transporter isoform specificity. For example, diclofensine showed IC₅₀ = 12 nM in rat striatal synaptosomes but no activity in HEK293 cells expressing human DAT .

- Stereochemistry : Enantiomers of tetrahydroisoquinolines exhibit distinct binding affinities. Resolve racemic mixtures via chiral HPLC (Chiralpak AD-H column) and test enantiomers separately .

- Metabolite Interference : Phase I metabolites (e.g., demethylated products) may antagonize parent compound effects. Use LC-MS to quantify metabolites in assay media .

Q. What strategies are recommended for studying structure-activity relationships (SAR) in neurotransmitter receptor binding?

Methodological Answer:

- Molecular Docking : Model interactions with dopamine receptors (e.g., D2R) using Schrödinger Suite. The difluoromethyl group’s electronegativity may enhance hydrogen bonding with Thr342 .

- Analog Synthesis : Prepare derivatives with halogens (Cl, F) or methyl groups at C1/C2. For example, replacing difluoromethyl with trichloromethyl in a related compound reduced D2R affinity by 40% .

- In Vivo Validation : Use microdialysis in rodent models to correlate receptor occupancy (PET imaging with [¹¹C]raclopride) with behavioral outcomes .

Q. How can stability issues (e.g., hydrolysis of the difluoromethyl group) be mitigated in formulation studies?

Methodological Answer:

- Lyophilization : Prepare HCl salt forms (hygroscopic) with cryoprotectants (trehalose) to prevent hydrolysis during storage .

- pH Optimization : Buffered solutions (pH 4–5) minimize acid-catalyzed degradation. Accelerated stability studies (40°C/75% RH) showed <5% degradation over 6 months at pH 4.5 .

- Protective Packaging : Use amber vials with nitrogen purging to block UV-induced radical formation .

Methodological Guidance for Data Contradictions

Example Scenario : Conflicting IC₅₀ values in enzyme vs. cell-based assays.

Resolution Workflow :

Replicate Assays : Use identical cell lines (e.g., SH-SY5Y) and normalize to housekeeping genes.

Control for Solubility : Confirm compound solubility in assay media via nephelometry; precipitates may falsely lower activity .

Orthogonal Validation : Cross-check with radioligand binding assays (e.g., [³H]spiperone for D2R) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.